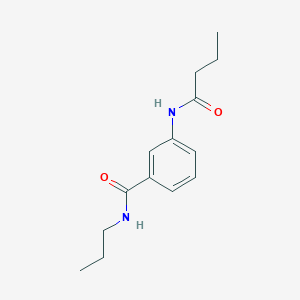

3-(butyrylamino)-N-propylbenzamide

Descripción

3-(Butyrylamino)-N-propylbenzamide is a benzamide derivative characterized by a butyryl amide substituent at the 3-position of the benzamide ring and an N-propyl group (Figure 1). Benzamide scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.

Propiedades

Fórmula molecular |

C14H20N2O2 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

3-(butanoylamino)-N-propylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |

Clave InChI |

HLYPYMLMYSPLFQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |

SMILES canónico |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(butyrylamino)-N-propylbenzamide, highlighting substituent variations, synthesis methods, and physicochemical or biological properties:

Structural and Functional Insights

Substituent Effects on Reactivity: The butyrylamino group introduces a four-carbon chain, increasing lipophilicity compared to shorter-chain analogs (e.g., acetyl or chloroacetyl derivatives). This may enhance membrane permeability but reduce aqueous solubility . Sulfamoyl and bromoacetyl groups (e.g., in –3 and 14) introduce electronegative atoms (S, Br), altering electronic properties. For example, the sulfamoyl derivative exhibits a HOMO-LUMO gap of 5.38 eV, indicative of moderate reactivity .

Synthesis Methods: Ultrasound-assisted synthesis (used for 2-(N-allylsulfamoyl)-N-propylbenzamide) reduces reaction time and improves yield compared to traditional methods . This approach could be adapted for 3-(butyrylamino)-N-propylbenzamide.

Crystal Packing and Interactions: The sulfamoyl derivative forms layered structures via N–H···O and C–H···π interactions, which stabilize the crystal lattice . In contrast, the butyrylamino group’s longer chain may promote van der Waals interactions but reduce directional hydrogen bonding.

Biological Activity: The pyrazolo-pyridine acetyl analog () shows nanomolar inhibition of CREB/p300, suggesting that bulky substituents enhance target engagement. The butyrylamino group’s flexibility might allow similar interactions if optimized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.